![molecular formula C23H15ClF3N3O4S B2934906 Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-63-5](/img/structure/B2934906.png)
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H15ClF3N3O4S and its molecular weight is 521.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis of Heterocyclic Systems
Research into the reactivity of related thieno pyridazine derivatives has led to the synthesis of novel heterocyclic systems. For example, the study by Sirakanyan et al. (2015) demonstrated the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties through reactions with alkyl mono- and di-halides. These compounds showed promising antimicrobial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the role of similar compounds in addressing bacterial and fungal infections. Desai, Shihora, and Moradia (2007) explored the antibacterial and antifungal activities of newly synthesized quinazolines on various microorganisms, including Escherichia coli and Staphylococcus aureus, showcasing the potential of these compounds in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
The discovery of new apoptosis-inducing agents for breast cancer based on related chemical structures emphasizes the potential of these compounds in cancer research. Gad et al. (2020) synthesized and evaluated the in vitro and in vivo activity of derivatives against MCF-7 and HepG-2 cancer cell lines. One compound, in particular, showed significant antiproliferative potential and induced apoptosis in MCF-7 cells, suggesting a promising avenue for the development of anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Synthesis and Biological Activity
Wang, Zheng, Liu, and Chen (2010) investigated the synthesis and biological activity of a series of new thieno[2,3-d]pyrimidines. Their research led to the discovery of compounds with excellent inhibitory activities against the growth of certain plants, indicating the potential for agricultural applications in controlling weed and pest growth (Wang, Zheng, Liu, & Chen, 2010).
Propiedades
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-5-13(6-4-12)23(25,26)27)17(16)21(32)30(29-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZCELFCACAPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934823.png)
![4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2934824.png)
![N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2934828.png)
![2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2934829.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2934830.png)
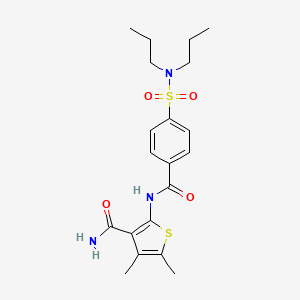
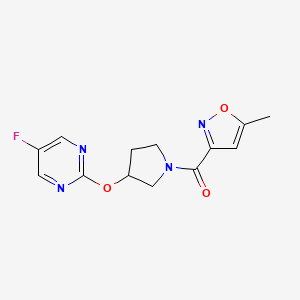
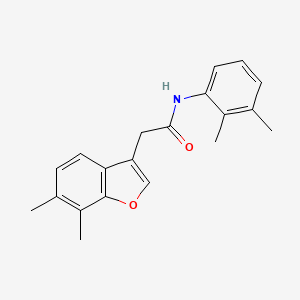
![(5-Methylisoxazol-3-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2934836.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2934837.png)
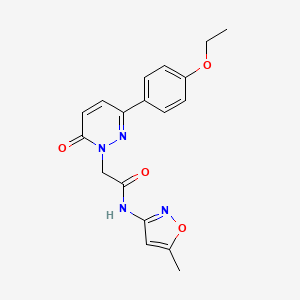
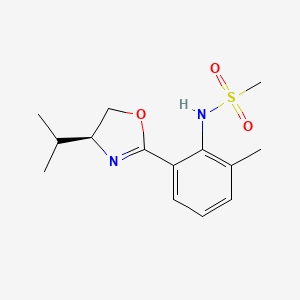
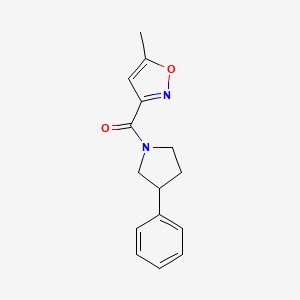
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2934845.png)